JNK3 Inhibitory Potency: Target Compound vs. Optimized Thiophenyl-Pyrazolourea 'Compound 17'
In a head-to-head comparison within the same scaffold class, the target compound (CAS 1797020-89-3) exhibits a JNK3 IC₅₀ of 10,000 nM [1], while the optimized analog 'compound 17' from the same publication series achieves an IC₅₀ of 35 nM [2]. This represents a >280-fold difference in potency, driven by the target compound's simpler 2-thiophene terminus and tetrahydrofuran substitution on the pyrazole ring versus 'compound 17's 3,5-disubstituted thiophene moiety. The assay was performed using a fluorescence anisotropy format with N-terminal His₆-tagged truncated human JNK3 expressed in a baculovirus system [1].
| Evidence Dimension | JNK3 IC₅₀ (nM) |
|---|---|
| Target Compound Data | 10,000 nM (1.00×10⁴ nM) |
| Comparator Or Baseline | Compound 17 (3,5-disubstituted thiophene analog): 35 nM |
| Quantified Difference | >280-fold weaker inhibition |
| Conditions | Fluorescence anisotropy assay; N-terminal His₆-tagged truncated human JNK3, baculovirus expression |
Why This Matters
Users requiring a potent JNK3 inhibitor should not select this compound; it serves instead as a low-potency reference tool or a starting scaffold for further optimization.
- [1] BindingDB. BDBM50415613 – JNK3 IC₅₀: 1.00×10⁴ nM for 1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea. http://bdb8.ucsd.edu/. View Source
- [2] Feng Y, Park H, Bauer L, Ryu JC, Yoon SO. Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Med Chem Lett. 2020;12(1):24-29. PMID: 33488960. View Source
